molecular formula C138H148N2O36 B12868824 Triptycene-derived bis-macrotricyclic host

Triptycene-derived bis-macrotricyclic host

Cat. No.: B12868824
M. Wt: 2410.6 g/mol
InChI Key: ZTKQPZZNADWVLU-UHFFFAOYSA-N
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Description

Contextualization of Macrotricyclic Host Molecules in Supramolecular Systems

Supramolecular chemistry is often described as "chemistry beyond the molecule," focusing on the assemblies of two or more chemical species held together by intermolecular forces. Host-guest chemistry is a central tenet of this field, where a larger host molecule encapsulates a smaller guest molecule. Macrotricyclic host molecules, characterized by their three-dimensional cage-like structures, represent a sophisticated class of synthetic receptors. Unlike their simpler macrocyclic counterparts (e.g., crown ethers, cyclodextrins), which possess two-dimensional cavities, macrotricycles offer enclosed, well-defined binding pockets. This structural feature often leads to higher association constants and greater selectivity for guest binding due to the chelate effect and the pre-organization of the binding sites. The development of novel macrotricyclic hosts is a significant pursuit in supramolecular chemistry, with applications ranging from molecular sensing and catalysis to the construction of complex molecular machines. rsc.orgrhhz.net

The Triptycene (B166850) Framework as a Rigid Three-Dimensional Building Block

Triptycene, a hydrocarbon with a distinctive paddlewheel shape, is a highly rigid and structurally defined molecule. nih.gov Its three-dimensional framework is composed of three benzene (B151609) rings fused to a bicyclo[2.2.2]octatriene core. This inherent rigidity makes triptycene an exceptional building block, or "tecton," for the construction of complex supramolecular architectures. rsc.org Unlike more flexible molecular components, the triptycene unit resists conformational changes, allowing for the precise spatial arrangement of functional groups and the creation of well-defined, pre-organized cavities within a larger molecular assembly.

The utility of the triptycene framework in supramolecular chemistry stems from several key structural attributes:

Rigidity and Defined Geometry: The fixed 120-degree angle between the aromatic blades of the triptycene unit provides a predictable and robust scaffold. This rigidity is crucial for creating hosts with pre-organized binding sites, minimizing the entropic penalty associated with guest binding. rsc.org

Three-Dimensional Structure: The inherent three-dimensionality of triptycene allows for the construction of cage-like molecules with internal cavities capable of encapsulating guest molecules. rhhz.net

Tunable Functionality: The aromatic rings and bridgehead positions of the triptycene scaffold can be readily functionalized with various chemical groups. This allows for the fine-tuning of the host's electronic properties, solubility, and guest recognition capabilities.

π-Rich Surfaces: The aromatic faces of the triptycene unit can participate in π-π stacking and cation-π interactions, which are important non-covalent forces in host-guest complexation.

Genesis and Significance of Triptycene-Derived Macrotricyclic Host Design

The design of triptycene-derived macrotricyclic hosts, particularly those with a "bis-macrotricyclic" or cylindrical structure, represents a significant advancement in host-guest chemistry. These hosts typically incorporate two macrotricyclic cavities on a single triptycene scaffold. A notable example is the synthesis of a triptycene-based cylindrical macrotricyclic polyether containing two dibenzo nih.govcrown-8 cavities. researchgate.net This design was conceived to create a highly efficient host for the complexation of linear guest molecules, such as paraquat (B189505) derivatives. researchgate.net

The synthesis of these complex molecules is a testament to the ingenuity of synthetic organic chemistry. For instance, a triptycene-derived macrotricyclic host featuring two dibenzo- nih.gov-crown-6 moieties was synthesized and demonstrated to form stable 1:1 complexes with paraquat derivatives in solution, with the guest threading through the central cavity of the host. acs.org The formation of these complexes is driven by a combination of hydrogen bonding, π-π stacking, and electrostatic interactions.

The significance of these triptycene-derived bis-macrotricyclic hosts lies in their ability to form highly stable and specific host-guest complexes. This has led to the development of new pseudorotaxanes and has opened up possibilities for creating molecular switches and other functional supramolecular systems. acs.org For example, the binding and release of guest molecules within these hosts can often be controlled by external stimuli, such as the addition or removal of specific ions, demonstrating their potential as responsive molecular systems. acs.org

Detailed Research Findings: Guest Binding and Structural Data

The efficacy of triptycene-derived bis-macrotricyclic hosts is best illustrated by quantitative binding studies and structural analysis of their host-guest complexes. The following tables present a selection of detailed research findings, showcasing the remarkable recognition capabilities of these synthetic receptors.

Table 1: Association Constants (Kₐ) for Host-Guest Complexation of a Triptycene-Derived Macrotricyclic Host with Paraquat Derivatives

This table showcases the binding affinities of a triptycene-derived macrotricyclic host containing two dibenzo--crown-10 moieties with various paraquat derivatives. The association constants (Kₐ) were determined by ¹H NMR titration in a 1:1 CDCl₃/CD₃CN solvent mixture at 298 K. The data indicates the formation of stable 1:2 host-guest complexes.

Guest (Paraquat Derivative)Kₐ₁ (M⁻¹)Kₐ₂ (M⁻¹)
Propyl-substituted paraquat1.8 (± 0.2) x 10³5.0 (± 0.5) x 10²
Hydroxyethyl-substituted paraquat1.5 (± 0.1) x 10³4.2 (± 0.3) x 10²
Methoxyethyl-substituted paraquat1.2 (± 0.1) x 10³3.5 (± 0.2) x 10²
Benzyl-substituted paraquat2.5 (± 0.3) x 10³6.8 (± 0.6) x 10²

Data sourced from studies on the formation of 1:2 host-guest complexes.

Table 2: Crystal Structure Data for a Triptycene-Derived Bis-Macrotricyclic Host-Guest Complex

The definitive proof of the structure of these supramolecular assemblies comes from single-crystal X-ray diffraction analysis. The following table summarizes key structural parameters for a 1:2 complex formed between a triptycene-derived macrotricyclic host and a paraquat derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Host-Guest Stoichiometry1:2
Key Intermolecular InteractionsAnion-π interactions between PF₆⁻ and the bipyridinium rings, C-H···O hydrogen bonds, π-π stacking
ConformationThe guest molecules are threaded through the crown ether moieties of the host.

This data highlights the crucial role of anion-π interactions in stabilizing the solid-state structure of the complex.

Properties

Molecular Formula

C138H148N2O36

Molecular Weight

2410.6 g/mol

IUPAC Name

1,18,25,42-tetramethyl-77-[4-(1,18,25,42-tetramethyl-76,78-dioxo-5,8,11,14,29,32,35,38,46,49,52,55,62,65,68,71-hexadecaoxa-77-azatridecacyclo[40.32.5.02,41.04,39.015,28.017,26.018,59.019,24.025,58.043,74.045,72.056,61.075,79]nonaheptaconta-2,4(39),15(28),16,19,21,23,26,40,43,45(72),56(61),57,59,73,75(79)-hexadecaen-77-yl)phenyl]-5,8,11,14,29,32,35,38,46,49,52,55,62,65,68,71-hexadecaoxa-77-azatridecacyclo[40.32.5.02,41.04,39.015,28.017,26.018,59.019,24.025,58.043,74.045,72.056,61.075,79]nonaheptaconta-2,4(39),15(28),16,19,21,23,26,40,43,45(72),56(61),57,59,73,75(79)-hexadecaene-76,78-dione

InChI

InChI=1S/C138H148N2O36/c1-131-87-13-9-10-14-88(87)132(2)93-71-109-107(69-91(93)131)161-53-37-145-21-29-153-45-61-169-115-77-99-101(79-117(115)171-63-47-155-31-23-147-39-55-163-109)136(6)102-80-118-116(170-62-46-154-30-22-146-38-54-162-108-70-92(131)94(132)72-110(108)164-56-40-148-24-32-156-48-64-172-118)78-100(102)135(99,5)123-124(136)128(142)139(127(123)141)85-17-19-86(20-18-85)140-129(143)125-126(130(140)144)138(8)105-83-121-119-81-103(105)137(125,7)104-82-120-122(84-106(104)138)176-68-52-160-36-28-152-44-60-168-114-76-98-96(74-112(114)166-58-42-150-26-34-158-50-66-174-120)133(3)89-15-11-12-16-90(89)134(98,4)97-75-113(167-59-43-151-27-35-159-51-67-175-121)111(73-95(97)133)165-57-41-149-25-33-157-49-65-173-119/h9-20,69-84H,21-68H2,1-8H3

InChI Key

ZTKQPZZNADWVLU-UHFFFAOYSA-N

Canonical SMILES

CC12C3=CC=CC=C3C4(C5=CC6=C(C=C51)OCCOCCOCCOC7=C(C=C8C(=C7)C9(C1=CC3=C(C=C1C8(C1=C9C(=O)N(C1=O)C1=CC=C(C=C1)N1C(=O)C5=C(C1=O)C1(C7=CC8=C9C=C7C5(C5=CC7=C(C=C51)OCCOCCOCCOC1=C(C=C5C(=C1)C1(C%10=CC=CC=C%10C5(C5=CC(=C(C=C51)OCCOCCOCCO8)OCCOCCOCCO9)C)C)OCCOCCOCCO7)C)C)C)OCCOCCOCCOC1=C(C=C2C4=C1)OCCOCCOCCO3)C)OCCOCCOCCO6)C

Origin of Product

United States

Synthetic Methodologies for Triptycene Derived Macrotricyclic Hosts

Strategic Approaches to Macrotricyclic Cage Construction

The creation of the macrotricyclic cage is a testament to the tools of synthetic organic chemistry, where foundational reactions are strategically employed to build complex, three-dimensional structures.

The quintessential method for synthesizing the triptycene (B166850) core is the Diels-Alder reaction, a powerful [4+2] cycloaddition. wikipedia.orgnih.gov This reaction typically involves the cycloaddition of an anthracene (B1667546) derivative with benzyne, which is generated in situ from precursors like anthranilic acid. nih.govresearchgate.net The reaction between the diene (the anthracene) and the dienophile (the benzyne) efficiently forms the rigid, propeller-shaped triptycene skeleton. nih.gov This method is highly reliable for creating the two sp³ carbon atoms and three benzene (B151609) rings that define the triptycene structure. wikipedia.org The versatility of this reaction allows for the use of substituted anthracenes, enabling the introduction of functional groups at specific positions on the triptycene core from the very beginning of the synthesis. nih.gov

The assembly of the final bis-macrotricyclic architecture can be approached through two primary strategies: convergent synthesis and stepwise synthesis.

Convergent Synthesis: This is a highly efficient approach where the main components of the final molecule—the triptycene core and the macrocyclic arms—are synthesized separately. For instance, a dihydroxy-substituted triptycene derivative is prepared first. nih.gov In parallel, the polyether chains that will form the crown ether rings are synthesized with reactive ends (e.g., dihalides). The final step involves bringing these two large, pre-formed fragments together in a double Williamson ether synthesis to form the two macrocyclic rings. nih.govacs.org This approach maximizes efficiency and simplifies the purification of intermediates.

Stepwise Synthesis: In a stepwise route, the molecule is built up sequentially. This can involve creating the triptycene core and then building the macrocyclic rings piece by piece upon this scaffold. While potentially more laborious, this method can offer greater control in the synthesis of highly complex or unsymmetrical hosts. The synthesis of a unique bis-macrocyclic host in eight steps is an example of a lengthy, sequential process. nih.gov

A critical challenge in the synthesis of any macrocycle is preventing intermolecular polymerization, where molecules react with each other to form long chains instead of reacting with themselves to close the ring. To favor the desired intramolecular cyclization, reactions are performed under high-dilution conditions. By maintaining a very low concentration of the reactants, the probability of one end of a molecule finding its other end is increased relative to the probability of it finding another molecule. This technique is essential during the final ring-closing step (e.g., the Williamson ether synthesis mentioned above) to ensure a good yield of the desired macrotricyclic host.

Design and Synthesis of Bis-Macrotricyclic Host Architectures

The functionality and guest-binding properties of triptycene-derived hosts are dictated by the specific components integrated into their design, particularly the nature of the crown ether moieties and the presence of other functional groups.

A defining feature of these hosts is the presence of two crown ether cavities. jk-sci.com These are typically dibenzo-crown ethers, which are incorporated by reacting a dihydroxy-triptycene derivative with the appropriate oligoethylene glycol dihalide. The size of the resulting crown ether ring is crucial for determining which guests the host can bind. Researchers have successfully synthesized hosts with a variety of crown ether sizes. For example, hosts containing two dibenzo- nih.gov-crown-6 moieties have been synthesized and studied for their complexation with paraquat (B189505) derivatives. nih.gov Similarly, hosts with larger dibenzo-30-crown-10 (B100617) cavities have been created, which can form stable complexes with different guests. acs.orgrsc.org The choice of crown ether size allows for the tuning of the host's cavity dimensions and its affinity for specific ions or organic molecules.

Table 1: Examples of Triptycene-Derived Hosts with Dibenzo Crown Ether Moieties

Host Derivative Integrated Crown Ether Key Research Finding Citations
Triptycene-bis(dibenzo-crown-6) Dibenzo- nih.gov-crown-6 Forms 1:1 complexes with paraquat derivatives; binding can be controlled by lithium ions. nih.govsigmaaldrich.com
Triptycene-bis(dibenzo-crown-8) Dibenzo- rsc.org-crown-8 Forms stable 1:1 or 1:2 complexes depending on the guest structure. nih.gov
Triptycene-bis(dibenzo-crown-10) Dibenzo- rsc.org-crown-10 Forms a stable 1:2 complex with (9-anthracylmethyl)benzylammonium salt. acs.org

To expand the functionality of these hosts, other chemical groups can be incorporated into the structure, providing additional binding sites or specific photophysical properties.

Anthracene: An anthracene unit can be incorporated into the macrotricyclic polyether structure. This is typically achieved by using a substituted triptycene precursor that already contains the anthracene moiety. The resulting host exhibits powerful binding capabilities for guests like diquat (B7796111) and 2,7-diazapyrenium salt, driven by strong π-π stacking interactions between the host's anthracene unit and the aromatic guest.

Pyridine (B92270): Pyridine units can be included within the macrocyclic framework to introduce metal coordination sites or hydrogen bonding capabilities. The synthesis strategy involves using pyridine-containing building blocks during the construction of the macrocycle. This functionalization allows the host to interact with a wider range of guests, including metal ions and other species that can coordinate to the nitrogen atom of the pyridine ring.

Table 2: Triptycene-Derived Hosts with Incorporated Functional Groups

Host Structure Incorporated Functional Group Property/Application Citations
Triptycene-macrotricyclic polyether Anthracene Acts as a powerful host for various bipyridinium salts through π-π stacking.

*Note: While not a triptycene-derived host, this example illustrates a common synthetic strategy for incorporating pyridine into macrocyclic structures.

Stereocontrolled Synthesis of Chiral Triptycene-Derived Hosts

The inherent prochirality of the triptycene scaffold allows for the synthesis of optically active hosts when appropriately substituted. encyclopedia.pub The rigidity of the triptycene framework ensures that the resulting chirality is stable, without the risk of racemization during subsequent chemical modifications. encyclopedia.pub The development of stereocontrolled synthetic strategies is crucial for producing enantiopure hosts capable of chiral recognition. Several key approaches have been established.

One primary strategy involves the use of enantiopure precursors. By starting with a triptycene derivative that has already been resolved into its separate enantiomers, chemists can construct chiral macrocycles. For instance, a pair of enantiopure helic nih.govtriptycene semanticscholar.orgarenes were synthesized starting from racemic triptycene derivatives that were first separated using high-performance liquid chromatography (HPLC) on a chiral column. nih.gov The separated enantiomers, (R,R)-1 and (S,S)-1, were then reacted with other aromatic units in a one-pot reaction catalyzed by iron(III) chloride to yield the respective chiral macrocyclic hosts, P-H and M-H. nih.govnih.gov These hosts demonstrated the ability to enantioselectively recognize chiral guests, such as secondary ammonium (B1175870) salts containing aminoindan groups, with a notable enantioselective ratio. nih.govnih.gov

Another effective method for achieving enantiopure hosts is through the introduction of chiral auxiliaries. This approach was used to synthesize a chiral macrocyclic arene composed of three chiral 2,6-dihydroxyltriptycene subunits. semanticscholar.orgbit.edu.cn The efficient resolution of the macrocycle was achieved by leveraging these auxiliaries, resulting in a pair of enantiopure hosts with a fixed, helical chiral cavity resembling a hex-nut. semanticscholar.orgbit.edu.cn

Asymmetric catalysis represents a more advanced strategy for the enantioselective synthesis of chiral triptycenes. A notable example is the rhodium(I)-catalyzed [2+2+2] cycloaddition. nih.gov This method involves the reaction between a biphenyl-linked diyne and an alkene like 1,2-dihydronaphthalene, using a rhodium catalyst paired with a chiral ligand such as (R)-SEGPHOS. encyclopedia.pubnih.gov This process yields chiral polycyclic cyclohexadienes with high enantiomeric excess, which can then be converted into the final chiral triptycene structures. nih.gov

Table 1: Example of Stereocontrolled Synthesis of a Chiral Triptycene-Derived Host

Step Description Reactants Reagents/Conditions Product Yield Ref
1 Chiral Resolution Racemic triptycene derivative HPLC on chiral column (R,R)-1 and (S,S)-1 N/A nih.gov
2 Macrocyclization (R,R)-1, 1,4-dimethoxybenzene, 1,4-dihydroxymethyl-2,5-dimethoxybenzene FeCl₃, dichloroethane, reflux P-H 42% nih.gov

| 3 | Macrocyclization | (S,S)-1, 1,4-dimethoxybenzene, 1,4-dihydroxymethyl-2,5-dimethoxybenzene | FeCl₃, dichloroethane, reflux | M-H | 40% | nih.gov |

Modular Derivatization and Scaffold Functionalization

The ability to chemically modify the triptycene scaffold is fundamental to the development of hosts with tailored functions. Modular derivatization allows for the introduction of various functional groups onto the triptycene framework, influencing the host's solubility, electronic properties, and binding capabilities. rsc.orgmdpi.com

Functionalization can be achieved by incorporating pre-functionalized building blocks during the synthesis or by post-synthesis modification of the macrocyclic structure. A common strategy involves attaching other molecular recognition motifs to the triptycene unit. For example, triptycene-derived macrotricyclic hosts have been synthesized containing two dibenzo- nih.gov-crown-6 or dibenzo-30-crown-10 moieties. acs.orgrsc.org These crown ethers introduce specific binding sites for cations or ammonium salts, enabling the host to act as a sensor or to control the binding and release of guest molecules through external stimuli like the addition of specific ions. acs.orgrsc.org

The aromatic panels of the triptycene scaffold are also prime locations for functionalization. Researchers have synthesized triptycene derivatives bearing specific functional groups to create materials with desirable electronic and photophysical properties. For applications in organic light-emitting diodes (OLEDs), functional groups such as carbazole, triphenylamine, and diphenylphosphine (B32561) oxide have been introduced onto the triptycene core. These modifications create host materials with high glass transition temperatures and specific charge-transport characteristics. For instance, 2,6,14-triscarbazolyltriptycene (TCTP) and 2,6,14-tris-(diphenylamino)triptycene (TATP) exhibit hole-transport properties, while 2,6,14-tris(diphenylphosphoryl)triptycene (TPOTP) shows electron-transport characteristics. This targeted functionalization allows for the construction of highly efficient electrophosphorescent devices.

Furthermore, the bridgehead positions of the triptycene unit, though relatively inert, can also be functionalized, typically by using precursors that already contain the desired substituents. mdpi.com This allows for the precise placement of functional groups, which can fine-tune the geometry and electronic environment of the host's cavity.

Table 2: Examples of Functionalized Triptycene Derivatives for Materials Science

Compound Name Abbreviation Functional Group Key Property Potential Application Ref
2,6,14-triscarbazolyltriptycene TCTP Carbazole Hole-transporting Host material for blue phosphorescent OLEDs
2,6,14-tris-(diphenylamino)triptycene TATP Diphenylamine Hole-transporting General host for blue, green, and red phosphorescent OLEDs

Supramolecular Assemblies and Advanced Architectures

Construction of Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules, such as pseudorotaxanes, rotaxanes, and catenanes, are architectures where two or more components are linked mechanically without a covalent bond. The synthesis of these molecules often relies on template-directed strategies, where the triptycene-derived bis-macrotricyclic host can act as a template to direct the formation of the interlocked structure.

Pseudorotaxanes are supramolecular complexes typically composed of a linear "guest" molecule threaded through a macrocyclic "host." Rotaxanes are similar in structure but are distinguished by the presence of bulky "stopper" groups at the ends of the guest molecule, which prevent the dethreading of the macrocycle.

Triptycene-derived bis-macrotricyclic hosts, often incorporating crown ether moieties, have proven to be highly efficient in forming stable pseudorotaxane-type complexes with various guest molecules, particularly paraquat (B189505) derivatives and dibenzylammonium salts. The formation of these complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and ion-dipole interactions between the host and guest.

For instance, a triptycene-based macrotricyclic host containing two dibenzo-30-crown-10 (B100617) moieties can form ladder-like supramolecular poly researchgate.netpseudorotaxanes with π-extended viologens. rsc.orgnih.gov This self-assembly occurs in both high concentration solutions and the solid state. rsc.orgnih.gov Similarly, a triptycene-derived macrotricyclic polyether with an anthracene (B1667546) unit acts as a powerful host for guests like 1,2-bis(pyridium)ethane and diquat (B7796111), forming 1:1 complexes with high association constants. researchgate.net The stability of these complexes is largely attributed to the π-π stacking interactions between the host and the guest molecules. researchgate.net

The unique structure of these hosts, which can possess a central cavity and two lateral crown ether cavities, allows for different threading modes depending on the guest molecule. researchgate.net For example, alkyl-substituted paraquat derivatives tend to thread through the lateral cavities to form 1:1 complexes. researchgate.net In contrast, paraquat derivatives with terminal β-hydroxyethyl or γ-hydroxypropyl groups can thread through the central cavity to form 1:2 complexes. researchgate.net

Based on the stable formation of pseudorotaxanes, corresponding nih.govrotaxanes and researchgate.netrotaxanes can be synthesized. A bifunctionalized researchgate.netrotaxane has been synthesized using a triptycene-derived macrotricyclic host, which then served as a monomer for the creation of a linear main-chain poly researchgate.netrotaxane via a Huisgen 1,3-dipolar cycloaddition. researchgate.net Furthermore, a two-station researchgate.netrotaxane molecular machine has been conveniently synthesized where the shuttling process can be reversibly controlled by acid-base stimuli. researchgate.net

HostGuestStoichiometry (Host:Guest)Association Constant (Ka, M⁻¹)Solvent/Conditions
Triptycene-derived macrotricyclic polyether with anthracene unit1,2-bis(pyridium)ethane1:1>10⁵Not Specified
Triptycene-derived macrotricyclic polyether with anthracene unitDiquat1:1>10⁵Not Specified
Triptycene-based macrotricyclic host with two dibenzo-30-crown-10 moieties(9-anthracylmethyl)benzylammonium salt1:2Stable complexSolution and solid state
Table 1: Host-Guest Complexation Data for Pseudorotaxane Formation.

Catenanes are mechanically interlocked molecules consisting of two or more interlocked macrocycles, resembling links in a chain. The synthesis of catenanes often requires a templating strategy to pre-organize the precursor fragments for efficient ring-closing reactions. Triptycene-derived hosts can serve as such templates.

A notable example involves the formation of a "magic-ring"3catenane. nih.gov This synthesis is based on the formation of a multivalency-directed complex between a triptycene-derived homotritopic host and a trisdialkylammonium strand ion. The pre-organization of the components within this complex facilitates a reversible olefin metathesis reaction, leading to the formation of the interlocked catenane structure. nih.gov

Self-Assembled Supramolecular Polymers and Networks

The ability of triptycene-derived bis-macrotricyclic hosts to form strong and specific host-guest complexes can be harnessed to construct higher-order supramolecular structures, such as polymers and networks. These materials are held together by non-covalent interactions, which can impart them with dynamic and responsive properties.

A triptycene-derived macrotricyclic polyether can function as an efficient "molecular glue" to cross-link polymers. researchgate.net This concept involves the host molecule acting as a non-covalent cross-linker between polymer chains that are functionalized with appropriate guest moieties. For example, a copolymer containing dibenzylammonium salt units can be effectively cross-linked by a triptycene (B166850) host through host-guest complexation. researchgate.net This process leads to the formation of a supramolecular polymer network, which can be evidenced by techniques such as ¹H NMR spectroscopy and solution viscometry. researchgate.net

The degree of cross-linking and, consequently, the mechanical properties of the resulting network can be controlled by the amount of the triptycene-derived host added to the system. researchgate.net At a fully cross-linked density, these networks can exhibit well-defined porous structures. researchgate.net

HostPolymer GuestCross-linking PrincipleResulting StructureKey Properties
Triptycene-derived macrotricyclic polyetherCopolymer with dibenzylammonium saltsHost-guest complexationSupramolecular polymer networkTunable mechanical properties, porous structure at high cross-link density
Table 2: Triptycene-Derived Host as a "Molecular Glue" in Polymer Networks.

The host-guest cross-linking strategy can be employed to create supramolecular gels. These are three-dimensional networks that can entrap a large amount of solvent. When the cross-links are non-covalent, the gels can exhibit stimuli-responsive behavior, transitioning between a gel state and a sol (solution) state in response to external triggers.

Supramolecular polymer gels formed using triptycene-derived macrotricyclic hosts are often transparent and elastic. researchgate.net A key feature of these materials is their responsiveness to various stimuli. For example, these gels can undergo reversible gel-sol transitions in response to changes in temperature or pH (acid/base). researchgate.net This reversibility stems from the dynamic nature of the host-guest interactions that form the cross-links of the gel network. Such responsive materials have potential applications in areas like controlled release, as demonstrated by the encapsulation and controllable release of squaraine dyes from these gels. researchgate.net

Gel SystemStimuliResponsePotential Application
Triptycene host cross-linked copolymer with dibenzylammonium saltsAcid/BaseReversible gel-sol transitionControlled release of encapsulated molecules (e.g., squaraine dyes)
TemperatureReversible gel-sol transition
Table 3: Stimuli-Responsive Behavior of Supramolecular Gels.

Defined Supramolecular Architectures

Beyond the formation of interlocked molecules and extended networks, triptycene-derived bis-macrotricyclic hosts can be used to construct well-defined, discrete supramolecular architectures. The rigid and pre-organized nature of the triptycene scaffold allows for a high degree of control over the geometry and stoichiometry of the resulting assemblies.

An example of such defined architectures is the construction of interwoven supramolecular cages. acs.org These structures can be formed through the self-assembly of a triptycene-derived bis-macrotricyclic polyether with multi-branched paraquat-derived subunits. acs.org Specifically, [3 + 2] and [4 + 2] self-assembly processes can lead to the formation of novel, well-defined interwoven cages under millimolar concentrations. acs.org The formation of these complex structures is a testament to the high degree of pre-organization and recognition fidelity provided by the triptycene-based host.

Self-Assembled Interwoven Cages

The formation of interwoven supramolecular cages has been successfully achieved through the self-assembly of a triptycene-derived bis-macrotricyclic polyether with multi-branched paraquat-derived subunits. acs.orgnih.gov These complex structures are constructed based on the initial formation of a 1:2 complex between the triptycene host and a paraquat derivative. acs.orgnih.gov

Two distinct and well-defined interwoven cages have been synthesized using this strategy:

A [3 + 2] self-assembly involving the triptycene-derived bis-macrotricyclic polyether and a trifurcated paraquat-derived subunit. acs.org

A [4 + 2] self-assembly utilizing the same polyether host but with a cross-shaped paraquat-derived subunit. acs.org

These assemblies occur efficiently under millimolar concentrations, demonstrating the high fidelity of the molecular recognition and self-assembly processes. acs.org

Table 1: Self-Assembled Interwoven Cages from Triptycene-Derived Bis-Macrotricyclic Polyether

Assembly Stoichiometry Triptycene Host Guest Subunit Resulting Structure
[3 + 2] Triptycene-derived bis-macrotricyclic polyether Trifurcated paraquat derivative Interwoven supramolecular cage

Handcuff-Like and Ladder-Like Structures

The versatility of triptycene-based macrotricyclic hosts extends to the formation of extended, ordered supramolecular polymers. Specifically, a triptycene-based macrotricyclic host containing two dibenzo-30-crown-10 moieties has been shown to form ladder-like supramolecular poly rsc.orgpseudorotaxanes when complexed with π-extended viologens. nih.gov This self-assembly is observed in both highly concentrated solutions and in the solid state, indicating the stability of these extended structures. nih.gov The formation of these ladder-like architectures is driven by the specific recognition between the crown ether moieties of the host and the viologen guest molecules.

While the term "handcuff-like" is not explicitly used in the provided search results for triptycene-derived bis-macrotricyclic hosts, the fundamental binding motif of a single host molecule encapsulating two separate guest molecules, or two distinct parts of a single guest molecule, can be conceptually related to a handcuff structure. The formation of stable 1:2 complexes between a cylindrical macrotricyclic host containing two dibenzo nih.govcrown-8 cavities and two dibenzylammonium salts is a prime example of this type of topology. rsc.org This complex is stabilized by multiple hydrogen-bonding and π-π stacking interactions. rsc.org

Organic Nanotubes and Porous Cages from Triptycene Derivatives

The rigid and directional nature of triptycene derivatives makes them excellent candidates for the construction of porous materials and tubular structures. A notable example is the self-assembly of a novel triptycene-derived NH-bridged azacalixarene into aromatic single-walled organic nanotubes. rsc.org These nanotubes possess large dimensions and are formed through the cooperative action of four one-dimensional hydrogen bond chains. rsc.org

In the realm of porous materials, triptycene-based cages have been synthesized and their porosity has been shown to be tunable. nih.govresearchgate.net For instance, a triptycene-based cage (TC) can exist in a non-porous "off-state" when crystallized slowly. nih.govresearchgate.net However, rapid precipitation of the same molecule leads to a porous "on-state" with a high Brunauer–Emmett–Teller (BET) surface area of 653 m²/g. nih.govresearchgate.net This demonstrates that the porosity of these materials can be controlled by manipulating the solution-state assembly processes. nih.govresearchgate.net The synthesis of nanosized molecular cages from triptycene precursors has also been achieved, with these cages packing into microporous structures in the solid state. bit.edu.cn

Table 2: Porosity of a Triptycene-Based Cage (TC) under Different Assembly Conditions

Assembly Condition Porosity State BET Surface Area (m²/g)
Slow Crystallization Off (non-porous) Nearly no porosity to nitrogen

Solid-State Self-Assembly and Organization

The solid-state organization of triptycene-derived bis-macrotricyclic hosts and related derivatives is dictated by a combination of molecular shape, intermolecular interactions, and the presence of guest molecules. X-ray crystallography has been instrumental in elucidating the packing arrangements of these molecules.

Triptycene-derived calix ccspublishing.org.cnresorcinarene-like hosts, for example, adopt a fixed cone conformation and form head-to-head dimeric structures in the solid state. rsc.orgccspublishing.org.cn This arrangement is a direct consequence of the inherent shape of the molecule. Similarly, a cylindrical macrotricyclic host containing two dibenzo nih.govcrown-8 cavities forms a stable 1:2 complex with dibenzylammonium salts in the solid state, driven by multiple hydrogen-bonding and π-π stacking interactions. rsc.org

The self-assembly of triptycene-based catechol derivatives in the solid state is governed by multiple O-H···O hydrogen bonds, leading to the formation of interesting 3D networks that can include solvent molecules. nih.gov Furthermore, triptycene-based expanded oxacalixarenes have been shown to assemble into organic tubular structures and porous architectures in the solid state. rsc.org In these systems, chlorine bonding interactions, such as C-Cl···Cl, C-Cl···O, and C-Cl···π, play a crucial role in directing the self-assembly process. rsc.org

The ability of triptycene derivatives to form ordered structures in the solid state is a key feature that underpins their potential applications in materials science, including the development of porous materials for gas storage and separation, and as components of molecular machines. nih.gov

Applications in Functional Materials and Chemical Systems

Molecular Machines and Devices Based on Triptycene-Derived Hosts

The rigid triptycene (B166850) framework provides a stable scaffold for the construction of molecular-level machines and devices. By incorporating recognition sites within the bis-macrotricyclic structure, it is possible to control the position and movement of guest molecules, leading to switchable systems.

Triptycene-derived bis-macrotricyclic hosts have been instrumental in the design of molecular switches and shuttles, where the binding and release of a guest molecule or the movement of a macrocycle along a molecular axle can be controlled by external stimuli.

One notable example is a nih.govrotaxane shuttle based on a helic acs.orgtriptycene nih.govarene host. In this system, the shuttling motion of the macrocycle along the axle is efficiently controlled by acid-base chemistry. The addition of a base or an acid prompts the macrocycle to move between different recognition sites on the thread, demonstrating a clear switching behavior. nih.gov

Another sophisticated example involves a triptycene-derived macrotricyclic host that contains two dibenzo nih.gov-crown-6 moieties. The binding and release of paraquat (B189505) derivatives, which act as guest molecules, can be controlled by the addition and removal of lithium ions (Li⁺). nih.gov In the absence of Li⁺, the paraquat guest is threaded through the central cavity of the host. Upon the addition of Li⁺, the crown ether loops of the host preferentially bind the lithium ions, causing a conformational change that leads to the release of the paraquat guest. This reversible process functions as an ion-controlled molecular switch.

Host CompoundGuest MoleculeStimulusSwitching Mechanism
Helic acs.orgtriptycene nih.govareneSecondary ammonium (B1175870) saltAcid/BaseControllable shuttling motion of the macrocycle along a molecular axle.
Triptycene-derived macrotricyclic host with two dibenzo nih.gov-crown-6 moietiesParaquat derivativesLi⁺ ionsReversible binding and release of the guest molecule from the host's cavity.

Advanced Functional Materials

The incorporation of triptycene-derived bis-macrotricyclic hosts into materials can impart unique properties, leading to advanced functionalities. Their rigid, shape-persistent nature and defined cavities can be used to influence the morphology and electronic properties of materials at the nanoscale.

In the field of organic photovoltaics (OPVs), the morphology of the active layer, typically a bulk heterojunction (BHJ) of donor and acceptor materials, is critical for device performance. Triptycene derivatives have been successfully employed as small-molecule additives to control the phase separation and morphology of these blends.

Research has shown that the introduction of triptycene (TPC) as a supramolecular additive in PTB7:PC₇₁BM and P3HT:PCBM blends can lead to a significant improvement in power conversion efficiency (PCE). acs.org The presence of triptycene induces favorable nanoscale phase separation through supramolecular interactions with the donor and acceptor components. This improved morphology facilitates more efficient charge separation and transport, ultimately enhancing the photovoltaic performance. The rigid and three-dimensional structure of triptycene helps to disrupt excessive crystallization and create a more optimal interpenetrating network.

OPV BlendAdditiveEffect on MorphologyImpact on Performance
PTB7:PC₇₁BMTriptycene (TPC)Induces nanoscale phase separation.60% improvement in Power Conversion Efficiency (PCE).
P3HT:PCBMTriptycene (TPC)Optimizes donor-acceptor network.Enhanced charge carrier mobility.

Triptycene-derived hosts are also being explored for their potential in charge transport systems. The rigid triptycene core can act as a "spacer" or "insulator" that electronically separates donor and acceptor units, facilitating through-space charge transfer.

A family of luminescent materials has been developed featuring a triptycene core that separates electron-donating and electron-accepting moieties. acs.org This molecular design promotes a homoconjugated charge-transfer system, where the charge transfer occurs through space rather than through covalent bonds. The intrinsic rigidity and defined spatial arrangement provided by the triptycene scaffold are crucial for controlling the distance and orientation between the donor and acceptor, thereby influencing the efficiency of the charge transfer process. These materials are highly emissive, and their emission properties can be tuned by modifying the electron-accepting strength of the appended groups. acs.org

Supramolecular Catalysis

While specific examples of triptycene-derived bis-macrotricyclic hosts in supramolecular catalysis are still emerging, the principles of host-guest chemistry suggest their significant potential in this area. Supramolecular catalysis utilizes the confined environment of a host's cavity to stabilize transition states, bring reactants into close proximity, and influence reaction selectivity, mimicking the function of natural enzymes. researchgate.net

The well-defined cavities of triptycene-derived hosts can serve as microreactors. By binding specific substrates within the macrotricyclic structure, these hosts can accelerate reactions or favor the formation of a particular product. The functional groups lining the cavity can also participate directly in the catalytic cycle. Given that crown ethers, which are components of these bis-macrotricyclic systems, are known to act as phase-transfer catalysts, it is conceivable that triptycene-derived bis-macrotricyclic hosts could be designed to perform complex catalytic transformations.

Chemical Sensing Platforms

The ability of triptycene-derived bis-macrotricyclic hosts to selectively bind specific ions or molecules makes them excellent candidates for the development of chemical sensing platforms. The binding event can be designed to produce a measurable signal, such as a change in fluorescence or color.

A triptycene-based macrotricyclic host containing two dibenzo-30-crown-10 (B100617) moieties has been shown to form a stable 1:2 complex with (9-anthracylmethyl)benzylammonium salt. jetir.org Interestingly, this host-guest complex exhibits a selective fluorescence enhancement in the presence of barium ions (Ba²⁺). The Ba²⁺ ions interact with the crown ether portions of the host, inducing a conformational change that alters the photophysical properties of the bound anthracyl groups. This system serves as a selective supramolecular fluorescent probe for the detection of Ba²⁺. jetir.org

Host-Guest ComplexAnalyteSensing Mechanism
Triptycene-based macrotricyclic host with (9-anthracylmethyl)benzylammonium saltBa²⁺Significant fluorescence enhancement upon selective binding of the ion.

Characterization Techniques for Triptycene Derived Host Research

Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR, COSY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structure and behavior of triptycene-derived hosts in solution. mdpi.compittcon.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide invaluable insights into the molecular framework and host-guest complexation.

1D NMR (¹H and ¹³C): Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for confirming the successful synthesis and purity of triptycene-derived hosts. rhhz.netjku.at The rigid and symmetric nature of the triptycene (B166850) core often leads to well-resolved and characteristic signals. For instance, the bridgehead protons of the triptycene subunits typically appear as distinct singlets in the ¹H NMR spectrum. rhhz.net Chemical shift changes upon the introduction of a guest molecule are a clear indicator of host-guest interaction, and NMR titration experiments are frequently used to study these binding events. mdpi.comnih.gov

2D NMR (COSY, ROESY): To unambiguously assign all proton and carbon signals, especially in complex host structures or host-guest complexes, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify spin-spin coupling between neighboring protons, helping to piece together the connectivity of the molecule. rhhz.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is particularly useful for determining the spatial proximity of protons. In the context of triptycene hosts, ROESY can confirm the through-space correlations between the host and an encapsulated guest molecule, providing direct evidence of complex formation and information about the geometry of the complex. acs.org

The dynamic properties of substituents on the triptycene skeleton can also be studied by NMR. By adjusting the temperature, the rotation of certain groups can be "frozen" on the NMR timescale, allowing for detailed investigation of intramolecular and intermolecular interactions. mdpi.com

Table 1: Representative ¹H NMR Chemical Shift Data for a Triptycene-Derived Host and its Complex.
Proton TypeHost Only (ppm)Host-Guest Complex (ppm)Observed Shift (Δδ)
Triptycene Bridgehead5.285.15-0.13
Aromatic (Host)7.357.20-0.15
Guest Aromatic-6.95-

Mass Spectrometry (High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is a critical tool for the verification of the molecular weight of newly synthesized triptycene-derived hosts and for confirming the formation of supramolecular host-guest complexes. rhhz.netacs.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is essential for confirming that the synthesized product has the correct chemical formula. jku.atnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for analyzing non-covalent supramolecular assemblies. jku.at It allows the transfer of intact host-guest complexes from solution to the gas phase, where their mass-to-charge ratio can be determined. The appearance of peaks corresponding to the mass of the host plus the guest (or multiples thereof) provides definitive evidence for the existence of the complex in solution. acs.orgnankai.edu.cnnih.gov For example, the formation of a 1:1 complex between a triptycene-derived host and a paraquat (B189505) derivative can be confirmed by observing the corresponding peak in the ESI-MS spectrum. nih.gov

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for obtaining a precise three-dimensional structure of a molecule in the solid state. rhhz.net For triptycene-derived bis-macrotricyclic hosts, X-ray crystallography provides unambiguous proof of their structure and conformation. acs.orgnih.gov

This technique reveals detailed information about:

Molecular Conformation: It can confirm the shape of the macrocyclic cavity and the relative orientation of the triptycene units. rhhz.netacs.org For example, crystal structures have shown that triptycene-derived Tröger's bases adopt chiral, molecular clip-like structures. rhhz.net

Host-Guest Interactions: When co-crystals of a host-guest complex can be grown, X-ray diffraction provides a detailed picture of how the guest molecule is bound within the host's cavity. It reveals the specific intermolecular interactions, such as C-H···π interactions, that stabilize the complex. rhhz.net

Solid-State Packing: X-ray crystallography also shows how the host molecules or host-guest complexes arrange themselves in the crystal lattice, revealing intermolecular interactions that can lead to the formation of higher-order structures like organic tubular assemblies. acs.org

For instance, the X-ray crystal structure of a triptycene-derived Tröger's base revealed the distance between the two bridgehead carbons of the triptycene moieties to be 9.143 Å. rhhz.net

Other Spectroscopic Methods (UV-Vis, Fluorescence)

In addition to NMR and mass spectrometry, other spectroscopic techniques are valuable for studying the properties and host-guest chemistry of triptycene-derived compounds.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic properties of the hosts and their complexes. Changes in the absorption spectrum of the host upon addition of a guest can be monitored in UV-Vis titration experiments to determine the binding constant (Ka) of the host-guest complex.

Fluorescence Spectroscopy: Many triptycene-based hosts are fluorescent. The fluorescence of the host can be quenched or enhanced upon binding a guest molecule. This change in fluorescence intensity provides a sensitive method for studying complexation. Fluorescence titration is a common technique used to quantify the strength of the host-guest interaction and determine association constants. rsc.orgrsc.org For example, the complexation between a triptycene-derived oxacalixarene and fullerenes C60 and C70 has been studied using fluorescence titration. rsc.org

Table 2: Example Data from a Fluorescence Titration Experiment.
Guest Concentration (M)Fluorescence Intensity (a.u.)Association Constant (Kₐ) (M⁻¹)
01.001.5 x 10⁴
1.0 x 10⁻⁵0.85
2.0 x 10⁻⁵0.72
5.0 x 10⁻⁵0.50

Viscometry for Polymer Network Studies

When triptycene units are incorporated into polymer backbones, viscometry becomes an important characterization technique. Dilute solution viscometry measures the viscosity of polymer solutions, which is highly dependent on the size, shape (conformation), and molecular weight of the polymer molecules. u-szeged.hu

Future Directions and Emerging Research Avenues

Engineering of Advanced Triptycene-Derived Bis-Macrotricyclic Host Architectures

A primary focus of future research lies in the design and synthesis of more complex and functionally diverse host architectures. The inherent rigidity of the triptycene (B166850) framework provides a stable scaffold that can be systematically modified to create hosts with precisely defined cavities and recognition sites. researchgate.netnih.gov

Researchers are exploring the incorporation of different dihydroxy-substituted triptycene precursors to construct novel host molecules. nih.gov For instance, the use of 1,8-dihydroxy- and 2,7-dihydroxy-substituted triptycenes has led to the synthesis of triptycene-derived calixarenes, oxacalixarenes, and homooxacalixarene analogues. nih.gov These new architectures often exhibit expanded cavities compared to traditional calixarenes, allowing for the encapsulation of larger guest molecules. nih.gov

Another promising direction is the development of chiral macrocyclic hosts, such as helicarenes, which are composed of chiral 2,6-dihydroxy-substituted triptycene units. nih.gov These chiral hosts have shown potential in the enantioselective recognition of guest molecules. The synthesis of these advanced architectures often involves multi-step reaction sequences, as illustrated in the table below.

Host ArchitecturePrecursorKey Synthetic FeatureResulting Property
Triptycene-derived calixarenes1,8-dihydroxy-substituted triptyceneCyclocondensation reactionExpanded cavity size
Triptycene-derived oxacalixarenes2,7-dihydroxy-substituted triptyceneIntroduction of oxygen bridgesModified cavity shape and flexibility
HelicarenesChiral 2,6-dihydroxy-substituted triptyceneMethylene-bridged chiral unitsEnantioselective recognition capabilities

The continued development of synthetic methodologies will be crucial for accessing even more intricate and functionalized triptycene-derived bis-macrotricyclic hosts.

Expanding the Repertoire of Guest Molecules and Multi-Guest Systems

A significant area of ongoing research is the expansion of the types of guest molecules that can be recognized and encapsulated by triptycene-derived hosts. Early studies often focused on simple organic cations, but the field is now moving towards more complex and functionally relevant guests.

Recent studies have demonstrated the complexation of a variety of guest molecules, including paraquat (B189505) derivatives, secondary ammonium (B1175870) salts, and π-extended viologens. researchgate.netacs.org The ability of these hosts to form stable 1:1 and 1:2 complexes with different guests highlights their versatility. researchgate.netacs.org For example, a triptycene-derived macrotricyclic host containing two dibenzo- researchgate.net-crown-10 moieties was found to form stable 1:2 complexes with paraquat derivatives. acs.org

The investigation of multi-guest systems is a particularly exciting frontier. The formation of supramolecular poly researchgate.netpseudorotaxanes with π-extended viologens demonstrates the potential for creating complex, ordered assemblies. nih.gov Future work will likely focus on the selective binding of multiple guests and the development of systems where the binding of one guest influences the binding of another, leading to cooperative or allosteric effects.

HostGuest Molecule(s)StoichiometryKey Finding
Triptycene-derived host with two dibenzo- nih.gov-crown-6 moietiesParaquat derivatives1:1 or 1:2Guest-dependent complexation modes
Triptycene-derived host with two dibenzo- researchgate.net-crown-10 moietiesParaquat derivatives1:2Anion-π interactions play a significant role
Triptycene-derived macrotricyclic polyetherπ-extended viologens1:1 or 1:2Formation of supramolecular poly researchgate.netpseudorotaxanes

Development of Integrated Multi-Responsive Supramolecular Systems

The development of host-guest systems that respond to external stimuli is a major goal in supramolecular chemistry. Triptycene-derived bis-macrotricyclic hosts are well-suited for the creation of such "smart" materials due to the potential for incorporating responsive moieties into their structure.

Researchers have successfully demonstrated that the binding and release of guest molecules can be controlled by various stimuli. For instance, the complexation of paraquat derivatives can be modulated by the addition and removal of potassium or lithium ions. acs.orgnih.gov In other systems, acid-base chemistry can be used to control the formation of host-guest complexes. researchgate.net

More recently, multi-responsive systems have been developed. For example, chiral helicarenes exhibit switchable complexation that can be controlled by multiple stimuli, including acid/base, redox reactions, anions, and even light. nih.gov This opens the door to creating sophisticated molecular switches and machines. The ability to integrate multiple stimuli-responsive elements into a single host-guest system is a key area for future research. acs.org

Host SystemStimulusResponsePotential Application
Triptycene-derived host with dibenzo-crown-ether unitsK+ or Li+ ionsReversible binding/release of guestControlled release, molecular switching
Triptycene-derived macrotricyclic hostAcid/BaseControlled complexationpH-responsive systems, drug delivery
Chiral helicarenesAcid/Base, Redox, Anions, LightSwitchable complexationMolecular machines, sensors

Translating Host-Guest Systems to Macroscale Functional Materials

A critical challenge and opportunity in the field is the translation of the properties of individual host-guest complexes to macroscale functional materials. The self-assembly of triptycene-derived hosts and their complexes into larger, ordered structures is a key step in this process.

Researchers are exploring the use of these systems in the construction of mechanically interlocked molecules, such as rotaxanes and catenanes, as well as supramolecular polymers. nih.govmdpi.com The rigid and well-defined structure of the triptycene unit can impart order and functionality to these polymeric materials.

The formation of self-assembled interwoven cages and other complex supramolecular architectures has also been demonstrated. nih.gov These assemblies can exhibit unique properties that are not present in the individual host or guest molecules. Future efforts will likely focus on controlling the dimensionality and morphology of these self-assembled materials to create functional films, fibers, and gels.

Exploration of New Catalytic and Sensing Applications

The unique structural features of triptycene-derived hosts make them promising candidates for applications in catalysis and chemical sensing. The well-defined cavities of these hosts can create a microenvironment that can stabilize transition states and enhance reaction rates and selectivity.

Triptycene derivatives have been used as ligands in transition metal catalysis. The rigid backbone of the triptycene can be used to control the steric and electronic properties of the catalyst, leading to improved performance. For example, 9-methylsulfanyltriptycene has been shown to catalyze the halogenation of aromatic compounds.

In the area of sensing, the binding of a guest molecule to a triptycene-derived host can be designed to produce a measurable signal, such as a change in fluorescence or color. The high selectivity of these hosts for specific guests makes them attractive for the development of highly sensitive and selective chemical sensors. Future research will focus on designing hosts with integrated signaling units and exploring their application in environmental monitoring and medical diagnostics.

Q & A

Q. What are the key structural features of triptycene-derived bis-macrotricyclic hosts, and how do they influence host-guest interactions?

The triptycene-derived bis-macrotricyclic host features a rigid three-dimensional scaffold with two dibenzo-[24]-crown-8 moieties, creating open, electron-rich cavities. The triptycene core imparts rigidity and preorganizes the crown ether units, enhancing binding specificity for cationic guests (e.g., paraquat derivatives). The expanded cavity size (compared to smaller crown ethers like dibenzo-[18]-crown-6) allows accommodation of bulkier guests, such as π-extended viologens or anthracene-based diammonium salts .

Q. What synthetic strategies are commonly employed to prepare triptycene-derived bis-macrotricyclic hosts?

Synthesis typically involves:

  • Stepwise macrocyclization : Reacting dihydroxy-triptycene precursors with oligoethylene glycol ditosylates under high-dilution conditions to form crown ether moieties.
  • Post-functionalization : Introducing functional groups (e.g., anthracene units) via Suzuki coupling or nucleophilic substitution to tailor cavity properties .
  • Chiral variants : Using enantiopure triptycene precursors or chiral auxiliaries to create hosts for enantioselective recognition .

Q. How do triptycene-derived bis-macrotricyclic hosts differ from traditional crown ethers in molecular recognition?

Unlike flexible crown ethers (e.g., dibenzo-18-crown-6), the rigid triptycene framework restricts conformational freedom, reducing entropy penalties upon guest binding. This rigidity enhances selectivity for planar, aromatic guests (e.g., paraquat derivatives) and enables multi-point interactions (e.g., π-π stacking, cation-dipole interactions). The dual-crown ether design allows simultaneous binding of two guests, facilitating supramolecular polymerization or rotaxane formation .

Advanced Research Questions

Q. How can researchers control the stoichiometry of host-guest complexes in solution?

Stoichiometry depends on:

  • Guest size/shape : Smaller guests (e.g., paraquat) form 1:1 complexes, while extended viologens (e.g., 2,7-diazapyrenium salts) induce 1:2 host-guest ratios due to cavity elongation .
  • Ionic modulation : Adding K⁺ ions can template 1:1 binding by occupying crown ether cavities, whereas Zn²+ ions (via coordination with pyridine units) switch the host conformation to favor 1:2 complexes .
  • Concentration effects : High guest concentrations promote stepwise binding, detectable via NMR titration or isothermal titration calorimetry (ITC) .

Q. What analytical techniques are critical for resolving contradictions in binding affinity data?

Discrepancies in reported binding constants (e.g., due to solvent polarity or counterion effects) require multi-technique validation:

  • NMR spectroscopy : Observes chemical shift changes in host/guest protons (e.g., upfield shifts for encapsulated paraquat protons) .
  • X-ray crystallography : Provides unambiguous structural evidence of binding modes (e.g., pseudosuitane-type complexes in polyrotaxanes) .
  • ITC and UV-vis titration : Quantifies thermodynamic parameters (ΔG, ΔH) and corrects for competing equilibria (e.g., ion pairing) .

Q. How can researchers leverage these hosts to design stimuli-responsive supramolecular materials?

Key strategies include:

  • Ion-responsive switches : K⁺ or Zn²+ ions modulate host conformation, enabling reversible assembly/disassembly of gels or polymers .
  • Redox-active guests : Ferrocene or viologen derivatives allow electrochemical control over host-guest binding, applicable in molecular machines .
  • Photoresponsive systems : Anthracene-modified hosts undergo [4+4] cycloaddition under UV light, locking guests in place for controlled release .

Methodological Recommendations

  • Synthetic reproducibility : Use rigorously dried solvents and Schlenk techniques to avoid side reactions during macrocyclization .
  • Data interpretation : Combine NMR (for kinetics) and ITC (for thermodynamics) to resolve conflicting binding models .
  • Advanced applications : Integrate hosts with polymer backbones (e.g., PEG) for multi-stimuli-responsive materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.